molecular formula C21H23F3N2O3 B3139892 2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate CAS No. 477858-51-8

2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate

Cat. No. B3139892
CAS RN: 477858-51-8
M. Wt: 408.4 g/mol
InChI Key: AYSODGREEXBGOW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate” are not detailed in the sources retrieved .

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment : A study by Omote et al. (1996) involved the synthesis of a fluorine analogue of hematoporphyrin, where 2,2,2-trifluoro-1-hydroxyethyl derivative was a key intermediate. This compound was synthesized for potential use in photodynamic therapy of cancer (Omote et al., 1996).

  • Enantioseparation in Chromatography : Dungelová et al. (2004) investigated the thermodynamics of high-performance liquid chromatography (HPLC) separation of enantiomers of phenylcarbamic acid derivatives, including 2-methoxy-1-[(4-methylpiperazino)methyl]ethyl ester. This research contributes to the understanding of chiral recognition mechanisms in analytical chemistry (Dungelová et al., 2004).

  • Organic Synthesis and Chemical Reactivity : The work of Fujio et al. (1997) explored the solvolysis rates of various 2,2,2-trifluoro-1-(substituted phenyl)ethyl derivatives. This research contributes to the broader understanding of substituent effects on chemical reactivity, which is crucial in organic synthesis (Fujio et al., 1997).

  • Synthesis of Trifluoromethyl Heterocycles : Honey et al. (2012) demonstrated the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound structurally related to the given chemical, in the synthesis of various trifluoromethyl heterocycles. These compounds have potential applications in medicinal chemistry and material science (Honey et al., 2012).

  • Antimicrobial Activity : Yolal et al. (2012) synthesized eperezolid-like molecules starting from 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline, a compound related to the one . These molecules showed significant anti-Mycobacterium smegmatis activity, highlighting the potential for developing new antimicrobial agents (Yolal et al., 2012).

Safety and Hazards

The safety and hazards associated with “2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate” are not explicitly mentioned in the sources retrieved .

properties

IUPAC Name

[1,1,1-trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O3/c1-28-18-9-5-6-16(14-18)20(27)29-19(21(22,23)24)15-25-10-12-26(13-11-25)17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSODGREEXBGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC(CN2CCN(CC2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146794
Record name 2,2,2-Trifluoro-1-[(4-phenyl-1-piperazinyl)methyl]ethyl 3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477858-51-8
Record name 2,2,2-Trifluoro-1-[(4-phenyl-1-piperazinyl)methyl]ethyl 3-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477858-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-[(4-phenyl-1-piperazinyl)methyl]ethyl 3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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